
1-Phenyl-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a dihydropyridine ring with a phenyl group and a carboxamide group attached, making it a versatile scaffold for drug design and development .
Méthodes De Préparation
The synthesis of 1-Phenyl-1,6-dihydropyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an amine . The reaction conditions typically include refluxing the reactants in ethanol or another suitable solvent. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Phenyl-1,6-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the dihydropyridine ring can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Applications De Recherche Scientifique
1-Phenyl-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases, due to its ability to modulate calcium channels.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The pathways involved include the inhibition of calcium influx into cells, which is crucial for various physiological processes .
Comparaison Avec Des Composés Similaires
1-Phenyl-1,6-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. While these compounds share a similar core structure, they differ in their substituents and pharmacological profiles. For example, nifedipine is primarily used as an antihypertensive agent, whereas amlodipine has a longer duration of action and is used for both hypertension and angina .
Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Felodipine
These compounds highlight the versatility and importance of the dihydropyridine scaffold in medicinal chemistry.
Propriétés
Numéro CAS |
58971-04-3 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-phenyl-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C12H12N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-7,9H,8H2,(H2,13,15) |
Clé InChI |
DFWKXAWAGJCUTN-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=CN1C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

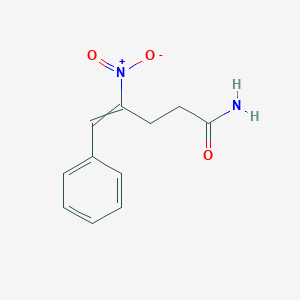
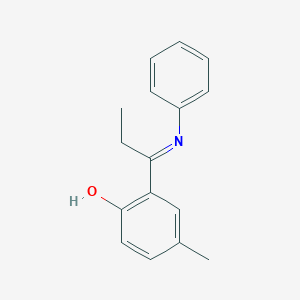
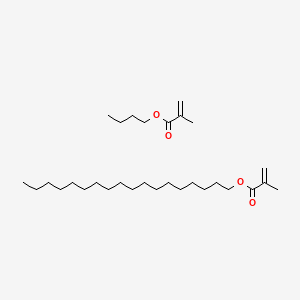
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
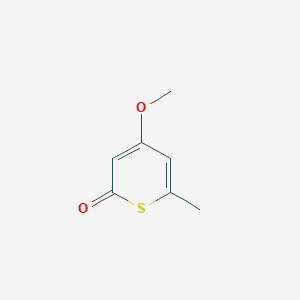
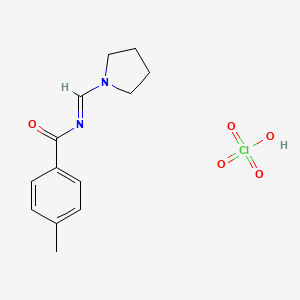
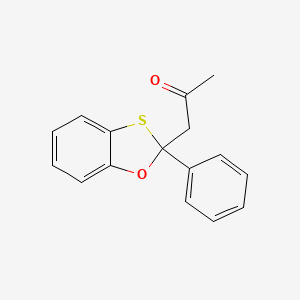
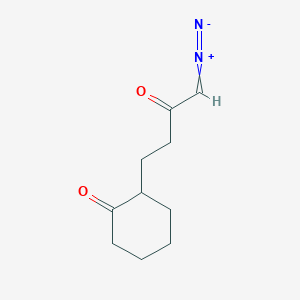
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)

![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
